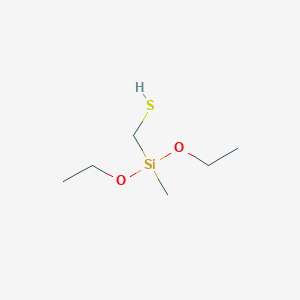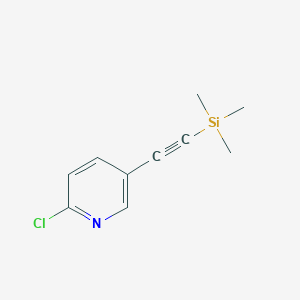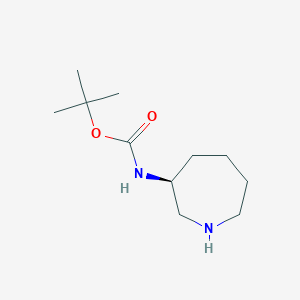
(Chloromethyl)triphenylphosphonium iodide
Übersicht
Beschreibung
(Chloromethyl)triphenylphosphonium iodide is a chemical compound used for research and development purposes .
Synthesis Analysis
The synthesis of (Chloromethyl)triphenylphosphonium iodide involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach has been found to be a more convenient synthetic route to known dimethyl (1-pyrenyl)phosphine .Molecular Structure Analysis
The molecular weight of (Chloromethyl)triphenylphosphonium iodide is 438.67 . The molecular formula is C19H17ClIP .Chemical Reactions Analysis
The most effective way to deliver drugs specifically to mitochondria is by covalently linking a lipophilic cation such as an alkyltriphenylphosphonium moiety to a pharmacophore of interest .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
“(Chloromethyl)triphenylphosphonium iodide” is used for corrosion inhibition of iron . This application is particularly important in industries where iron and its alloys are exposed to corrosive environments.
Electrophile in Chemical Reactions
This compound acts as a potential electrophile . An electrophile is a reagent attracted to electrons that participates in a chemical reaction by accepting an electron pair in order to bond to a nucleophile.
Synthesis of Linear Alkynes
“(Chloromethyl)triphenylphosphonium iodide” is involved in elimination reactions for the synthesis of linear alkynes . Alkynes are hydrocarbons that have at least one triple bond between two carbon atoms. They are used in the synthesis of various organic compounds.
Intramolecular Nucleophilic Vinylic Substitution
This compound is used in intramolecular nucleophilic vinylic substitution . This is a type of substitution reaction where a nucleophile replaces a leaving group in the same molecule.
Homologation of Aldehydes
“(Chloromethyl)triphenylphosphonium iodide” is used in the homologation of aldehydes . Homologation is the process of converting a substance into the next member of its homologous series.
Endo-selective Alkynol Cycloisomerization
This compound is used in endo-selective alkynol cycloisomerization . This is a type of isomerization reaction that involves the rearrangement of atoms within a molecule to form an isomer.
Synthesis of Phosphacyclic Compounds
“(Chloromethyl)triphenylphosphonium iodide” is used in the synthesis of phosphacyclic compounds via oxidative dimerizations . These compounds have applications in various fields including medicinal chemistry and materials science.
Synthesis of Enamides
This compound is used in the synthesis of enamides via cross-coupling . Enamides are important building blocks in organic synthesis and have applications in pharmaceuticals and agrochemicals.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research directions include the development of therapeutic drugs capable of restoring mitochondrial function, which is highly significant and critically needed . The use of (Chloromethyl)triphenylphosphonium iodide in the treatment of a variety of diseases such as neurodegeneration and cancer is being explored .
Eigenschaften
IUPAC Name |
chloromethyl(triphenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClP.HI/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNRWRKDEPEIAQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClIP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466379 | |
| Record name | (Chloromethyl)(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Chloromethyl)triphenylphosphonium iodide | |
CAS RN |
68089-86-1 | |
| Record name | (Chloromethyl)(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1588936.png)






![Furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1588949.png)




